molecular formula C7H5N3OS3 B2366684 {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 722483-40-1

{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2366684
CAS No.: 722483-40-1
M. Wt: 243.32
InChI Key: PSIUJUHUCFDTNW-UHFFFAOYSA-N
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Description

{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both a thiadiazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while nucleophilic substitution can yield various substituted thiadiazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to its dual ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS3/c11-5(4-2-1-3-13-4)8-6-9-10-7(12)14-6/h1-3H,(H,10,12)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIUJUHUCFDTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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